molecular formula C8H11NO B097995 2-Isopropoxypyridine CAS No. 16096-13-2

2-Isopropoxypyridine

Cat. No.: B097995
CAS No.: 16096-13-2
M. Wt: 137.18 g/mol
InChI Key: IFZZDINNCWFGEO-UHFFFAOYSA-N
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Description

2-Isopropoxypyridine is an organic compound with the molecular formula C8H11NO. It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by an isopropoxy group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Mechanism of Action

Target of Action

2-Isopropoxypyridine is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the palladium catalyst and the organoboron reagent involved in the SM coupling .

Mode of Action

In the SM coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized as it forms a new bond with the electrophilic organic group . Transmetalation, on the other hand, involves the transfer of the nucleophilic organic group from boron to palladium .

Biochemical Pathways

The SM coupling reaction, facilitated by this compound, is a key step in various biochemical pathways, particularly those involving the formation of carbon–carbon bonds . The reaction conditions are mild and tolerant of various functional groups, making it a versatile tool in organic synthesis .

Result of Action

The primary result of this compound’s action in the SM coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of complex organic compounds from simpler precursors .

Action Environment

The efficacy and stability of this compound in the SM coupling reaction are influenced by various environmental factors. These include the reaction conditions (e.g., temperature, pressure), the presence of other functional groups, and the specific organoboron reagent used . The reaction is generally performed under an inert atmosphere at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropoxypyridine can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine with isopropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with the isopropoxy group.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxypyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it to different pyridine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products:

Scientific Research Applications

2-Isopropoxypyridine has several applications in scientific research:

Comparison with Similar Compounds

    2-Methoxypyridine: Similar structure but with a methoxy group instead of an isopropoxy group.

    2-Ethoxypyridine: Contains an ethoxy group in place of the isopropoxy group.

    2-Butoxypyridine: Features a butoxy group instead of an isopropoxy group.

Uniqueness: 2-Isopropoxypyridine is unique due to its specific steric and electronic properties imparted by the isopropoxy group. These properties influence its reactivity and make it suitable for particular synthetic applications that other similar compounds may not be as effective for .

Properties

IUPAC Name

2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7(2)10-8-5-3-4-6-9-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZZDINNCWFGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454141
Record name 2-Isopropoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16096-13-2
Record name 2-Isopropoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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